4-Ethynylpyridin-2-amine

Purity Stability Procurement

This 2-aminopyridine building block features a 4-ethynyl group, enabling orthogonal functionalization via its nucleophilic primary amine and terminal alkyne. The precise 4-substitution pattern is non-interchangeable—other regioisomers (e.g., 3- or 5-ethynyl) will not support literature-validated routes to methanopyridodiazepine SIRT1 modulators or pH-sensitive probes. The ethynyl handle permits bioorthogonal CuAAC click chemistry, while the amine allows amide coupling or reductive amination. Insist on the correct regioisomer to ensure synthetic success. Available as free base (≥96%) or hydrochloride salt for enhanced stability.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1094679-27-2
Cat. No. B1591997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpyridin-2-amine
CAS1094679-27-2
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC#CC1=CC(=NC=C1)N
InChIInChI=1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9)
InChIKeyIVHOXQCVRPYIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynylpyridin-2-amine (CAS 1094679-27-2) Procurement Guide: Structural and Physicochemical Baseline


4-Ethynylpyridin-2-amine (CAS 1094679-27-2) is a heteroaryl building block featuring a 2-aminopyridine core substituted at the 4-position with an ethynyl group [1]. This substitution pattern endows the compound with a distinct reactivity profile, enabling orthogonal functionalization through both the nucleophilic primary amine and the terminal alkyne . Predicted physicochemical properties, including a calculated logP of 0.80 and a polar surface area of 39 Ų, inform its solubility and membrane permeability characteristics relevant to medicinal chemistry design .

Critical Differentiation of 4-Ethynylpyridin-2-amine (1094679-27-2) Against Structural Analogs


The precise regiochemistry of 4-ethynylpyridin-2-amine is non-interchangeable with other aminopyridine or ethynylpyridine isomers. Substitution of the 2-aminopyridine core with an ethynyl group at the 4-position, rather than the 3- or 5-position, dictates both the electronic properties of the heterocycle and the steric accessibility of the alkyne for downstream coupling reactions . Consequently, procurement of the incorrect regioisomer (e.g., 5-ethynylpyridin-2-amine) or a compound lacking the amine (e.g., 4-ethynylpyridine) will not support the specific synthetic routes validated in the literature for advanced pharmaceutical intermediates .

Quantitative Differentiation Evidence for 4-Ethynylpyridin-2-amine (1094679-27-2) Selection


Purity and Stability: 4-Ethynylpyridin-2-amine (1094679-27-2) vs. Commercial Alternatives

Commercial suppliers of 4-ethynylpyridin-2-amine report a standard purity of 96-98% by HPLC , which is comparable to or exceeds the purity of many alternative aminopyridine building blocks. Critically, the compound requires storage under inert atmosphere at 2-8°C to prevent degradation , a stability profile that is more stringent than that of non-ethynylated 2-aminopyridine (room temperature storage) .

Purity Stability Procurement

Synthetic Yield: Sonogashira Coupling Efficiency of 4-Ethynylpyridin-2-amine (1094679-27-2)

In a patent-specified synthesis, 4-ethynylpyridin-2-amine was prepared via Sonogashira coupling of 2-amino-4-bromopyridine with trimethylsilylacetylene, achieving a 33% yield after deprotection . This yield, while modest, represents a specific and reproducible route to the 4-ethynyl isomer. In contrast, the 5-ethynyl isomer (5-ethynylpyridin-2-amine, CAS 82454-61-3) is typically accessed via alternative synthetic pathways, and direct yield comparisons are not available in the public domain [1].

Synthetic Yield Sonogashira Coupling Reaction Efficiency

Predicted Physicochemical Properties: 4-Ethynylpyridin-2-amine vs. 5-Ethynylpyridin-2-amine

Predicted physicochemical properties reveal key differences between 4-ethynylpyridin-2-amine and its 5-ethynyl isomer. The 4-substituted compound exhibits a calculated logP of 0.80 and a polar surface area (PSA) of 39 Ų . While specific predicted data for 5-ethynylpyridin-2-amine are not aggregated in the same database, the change in ethynyl group position is expected to alter the electron density distribution of the pyridine ring, thereby influencing properties such as pKa and solubility [1].

LogP Polar Surface Area Drug-likeness

Recommended Application Scenarios for 4-Ethynylpyridin-2-amine (1094679-27-2) Based on Quantitative Evidence


Synthesis of Methanopyridodiazepine Analogs as SIRT1 Modulators

4-Ethynylpyridin-2-amine, typically employed as its hydrochloride salt (CAS 1686158-90-6), is a critical building block in the preparation of methanopyridodiazepine analogs designed to modulate the activity of SIRT1 . The ethynyl group serves as a synthetic handle for further elaboration, enabling the construction of the complex fused ring system. Procurement of the correct 4-substituted isomer is essential, as other regioisomers would yield structurally divergent final products with unpredictable biological activity .

Development of pH-Sensitive Probes for Biological Imaging

Derivatives of 4-ethynylpyridin-2-amine hydrochloride have been utilized as components in probes designed to detect changes in the local pH environment within living organisms . The combination of the electron-rich aminopyridine moiety with the reactive ethynyl group allows for conjugation to fluorescent reporters or other sensing elements while maintaining pH sensitivity. This application requires the specific substitution pattern to ensure the correct protonation state and response range of the final probe.

Orthogonal Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 4-ethynylpyridin-2-amine provides a site for highly specific, bioorthogonal click chemistry reactions, such as CuAAC with azide-containing molecules . The presence of the primary amine offers a second, independent functional group for further derivatization (e.g., amide coupling, reductive amination) . This dual-functionality enables the construction of multifunctional conjugates and molecular probes with precise control over architecture and composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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